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Compound of Interest

Compound Name: 2,6-Dibenzylcyclohexanone

Cat. No.: B15475358 Get Quote

Introduction

This technical guide provides an overview of the spectroscopic characterization of 2,6-

disubstituted cyclohexanone derivatives. While comprehensive experimental spectroscopic

data for 2,6-dibenzylcyclohexanone (CAS No: 36040-03-6, Molecular Formula: C20H22O) is

not readily available in the reviewed literature, this document presents detailed spectroscopic

data for the closely related and structurally similar compound, (2E,6E)-2,6-

dibenzylidenecyclohexanone (CAS No: 897-78-9, Molecular Formula: C20H18O). The

experimental protocols and data interpretation provided herein serve as a practical reference

for researchers and scientists engaged in the analysis of this class of compounds.

Distinction between 2,6-Dibenzylcyclohexanone and 2,6-
Dibenzylidenecyclohexanone
It is crucial to differentiate between 2,6-dibenzylcyclohexanone and 2,6-

dibenzylidenecyclohexanone. The former contains two benzyl groups attached to the

cyclohexanone ring via single bonds, resulting in a saturated linkage. In contrast, the latter

features two benzylidene groups connected by double bonds, creating an α,β-unsaturated

ketone system. This structural difference significantly influences their respective spectroscopic

properties.
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Spectroscopic Data of (2E,6E)-2,6-
Dibenzylidenecyclohexanone
The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for (2E,6E)-2,6-dibenzylidenecyclohexanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical

environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data for (2E,6E)-2,6-Dibenzylidenecyclohexanone

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.84 s 2H Vinylic protons

7.50 d 4H
Aromatic protons

(ortho)

7.44 t 4H
Aromatic protons

(meta)

7.39 – 7.34 m 2H
Aromatic protons

(para)

3.02 – 2.89 m 4H

Allylic protons on

cyclohexanone ring

(C3 and C5)

1.82 dt 2H

Methylene protons on

cyclohexanone ring

(C4)

Table 2: ¹³C NMR Spectroscopic Data for (2E,6E)-2,6-Dibenzylidenecyclohexanone
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Chemical Shift (δ) ppm Assignment

190.41 Carbonyl carbon (C=O)

136.96 Vinylic carbons

136.23 Aromatic carbons (quaternary)

136.01 Aromatic carbons (quaternary)

130.39 Aromatic carbons (CH)

128.61 Aromatic carbons (CH)

128.41 Aromatic carbons (CH)

28.48
Allylic carbons on cyclohexanone ring (C3 and

C5)

23.04 Methylene carbon on cyclohexanone ring (C4)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Table 3: IR Spectroscopic Data for (2E,6E)-2,6-Dibenzylidenecyclohexanone

Wavenumber (cm⁻¹) Assignment

2915 C-H stretching (aliphatic)

1659.35 C=O stretching (conjugated ketone)

1596.92 C=C stretching (aromatic and vinylic)

1267.39 C-H bending

1153.86 C-O stretching

817.10 C-H out-of-plane bending (aromatic)

520.97 Skeletal vibrations
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.

Table 4: Mass Spectrometry Data for (2E,6E)-2,6-Dibenzylidenecyclohexanone

m/z Interpretation

274 Molecular ion [M]⁺

Experimental Protocols
The following are general experimental methodologies for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer. The sample is

dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and tetramethylsilane (TMS)

is used as an internal standard.

IR Spectroscopy
IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The

sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.

Mass Spectrometry
Mass spectra are generally acquired using an electron ionization (EI) source coupled with a

mass analyzer. The sample is introduced into the instrument, ionized, and the resulting

fragments are detected.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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